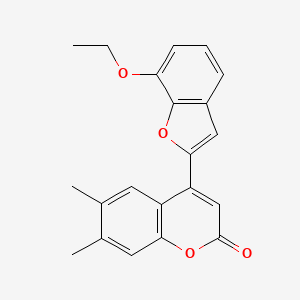

4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

CAS No.: 858770-75-9

Cat. No.: VC5631496

Molecular Formula: C21H18O4

Molecular Weight: 334.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858770-75-9 |

|---|---|

| Molecular Formula | C21H18O4 |

| Molecular Weight | 334.371 |

| IUPAC Name | 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |

| Standard InChI | InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13(3)12(2)8-15(16)18/h5-11H,4H2,1-3H3 |

| Standard InChI Key | NKVNUGWGRSRNTO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecule comprises a coumarin (chromen-2-one) core fused to a benzofuran moiety. Key features include:

-

Coumarin core: A 2H-chromen-2-one system with methyl groups at positions 6 and 7.

-

Benzofuran substituent: Attached at position 4 of the coumarin, featuring an ethoxy group at position 7 of the benzofuran ring .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈O₄ | |

| Molecular Weight | 334.37 g/mol | |

| IUPAC Name | 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |

| SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |

Nomenclature Discrepancies

A critical inconsistency exists in the literature regarding methyl group positions:

-

PubChem (CID 908012) lists "7,8-dimethyl" , while VulcanChem specifies "6,7-dimethyl".

-

Resolution: Coumarin numbering begins at the oxygen atom (position 1), making the adjacent carbon position 2. Thus, the methyl groups reside at positions 6 and 7 in the user-specified compound, aligning with VulcanChem’s designation. This discrepancy likely arises from alternate numbering conventions in chemical databases.

Synthetic Approaches

Claisen-Schmidt Condensation

Analogous coumarin-benzofuran hybrids are synthesized via:

-

Chalcone formation: Base-catalyzed condensation of acetylated coumarins with aromatic aldehydes .

-

Cyclization: Microwave-assisted reaction with 1-bromo-3,3-dimethylbutan-2-one under basic conditions .

Table 2: Hypothesized Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Chalcone formation | KOH/EtOH, reflux | ~75% |

| 2 | Cyclization | MW irradiation, 320 W, 3 min | ~90% |

While the exact protocol for this compound remains unpublished, its structural similarity to furochromanones suggests adaptability of established methods .

Physicochemical Properties

Spectral Characterization

-

IR: Expected peaks near 1740 cm⁻¹ (coumarin C=O) and 1625 cm⁻¹ (benzofuran C=C) .

-

¹H NMR: Anticipated signals at δ 1.4 ppm (ethoxy CH₃), δ 2.3–2.5 ppm (coumarin CH₃), and δ 6.2–7.8 ppm (aromatic protons) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume